molecular formula C8H10N2O4S B1265622 5-Acetamido-2-aminobenzenesulfonic acid CAS No. 96-78-6

5-Acetamido-2-aminobenzenesulfonic acid

Cat. No. B1265622
CAS RN: 96-78-6
M. Wt: 230.24 g/mol
InChI Key: PHRVJZNHPVJYOM-UHFFFAOYSA-N
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Description

5-Acetamido-2-aminobenzenesulfonic acid (5-ABA) is an organic compound that is used in a variety of scientific research applications. It is a sulfonic acid derivative of the amino acid phenylalanine and is a key component in many biochemical and physiological processes. 5-ABA has a wide range of applications in the laboratory, including the synthesis of peptides, proteins, and other biomolecules. In addition, 5-ABA has been used to study the effects of drugs on the body and to investigate the structure and function of proteins.

Scientific Research Applications

Synthesis and Biological Evaluation

5-Acetamido-2-aminobenzenesulfonic acid derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents. For instance, 5-aminobenzo[b]thiophene-2-carboxylic acid was converted to a 5-(2-chloroacetamido) derivative, showing potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Reduction and Conversion Studies

The reduction of 5-acetamido-2-methoxynitrobenzene with hydrazine hydrate was studied, leading to 99% conversion to 5-acetamido-2-aminoanisole, a related compound, indicating potential applications in chemical synthesis and modification (Gao Kun-yu, 2003).

Adjuvant Activity in Bacterial Peptidoglycan Derivatives

Derivatives of 2-acetamido-2-deoxy-D-glucopyranose, closely related to this compound, have been synthesized and evaluated for adjuvant activity in bacterial peptidoglycan. These compounds are of interest due to their potential in enhancing immune responses (Merser, Sinaỹ, & Adam, 1975).

Effects on Ion Permeability in Red Blood Cells

Amino-reactive reagents like 4-acetamido-4'-isothiocyano-stilbene-2,2'-disulfonic acid, related to this compound, have been shown to affect ion permeability in human red blood cells. This has implications for understanding cellular transport mechanisms and designing drugs targeting these pathways (Knauf & Rothstein, 1971).

Catalytic Antibody Technology

Catalytic antibodies generated against derivatives of 2-acetamido-1,5-naphthalenedisulfonate, structurally similar to this compound, have been used to study enzyme-catalyzed reactions. This research provides insights into the role of microenvironments in biological reactions and could inform the design of new biocatalysts (Lewis, Kramer, Robinson, & Hilvert, 1991).

Indirect Fluorescent Visualization

2-Amino-5-methylbenzenesulfonic acid, a compound similar to this compound, has been explored as a fluorescent visualization reagent in ion pair chromatography. This application is significant for analytical chemistry, particularly in the detection and quantification of amines (Gallo & Walters, 1986).

Future Directions

There is ongoing research into the properties and potential applications of 5-Acetamido-2-aminobenzenesulfonic acid and related compounds. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been studied for their analgesic activity and their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Acetamido-2-aminobenzenesulfonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in sulfonation reactions, where it acts as a sulfonating agent. This compound interacts with enzymes such as sulfotransferases, which catalyze the transfer of sulfonate groups to target molecules. These interactions are crucial for the regulation of various biochemical pathways, including those involved in detoxification and metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress responses and inflammatory pathways. Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, thereby impacting energy production and utilization within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the biochemical reaction. For example, it has been observed to inhibit the activity of certain sulfotransferases, thereby modulating the sulfonation of target molecules. These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can exert beneficial effects, such as anti-inflammatory and antioxidant activities. At higher doses, it may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfonation and detoxification. It interacts with enzymes such as sulfotransferases and sulfatases, which play key roles in the metabolism of xenobiotics and endogenous compounds. These interactions can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target tissues. The compound’s distribution can affect its bioavailability and efficacy, as well as its potential for off-target effects. Understanding these transport and distribution pathways is crucial for optimizing its use in biochemical studies .

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its biochemical effects. The localization of this compound can impact its activity and function, as it may interact with different sets of biomolecules depending on its subcellular distribution .

properties

IUPAC Name

5-acetamido-2-aminobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-5(11)10-6-2-3-7(9)8(4-6)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRVJZNHPVJYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059141
Record name Benzenesulfonic acid, 5-(acetylamino)-2-amino-
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

96-78-6
Record name 5-Acetamido-2-aminobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 5-(acetylamino)-2-amino-
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Record name 4-Aminoacetanilide-3-sulfonic acid
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Record name Benzenesulfonic acid, 5-(acetylamino)-2-amino-
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Record name Benzenesulfonic acid, 5-(acetylamino)-2-amino-
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Record name 5-acetamido-2-aminobenzenesulphonic acid
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Synthesis routes and methods

Procedure details

That is, 2,5-diaminobenzenesulfonic acid is acetylated with acetic anhydride to obtain 2-amino-5-acetylaminobenzenesulfonic acid, which is then diazotized in an ordinary manner and coupled with 1,7-Cleve's acid to thereby obtain the compound [A] shown below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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